molecular formula C5H5IS B099134 2-Iodo-5-methylthiophene CAS No. 16494-36-3

2-Iodo-5-methylthiophene

Cat. No.: B099134
CAS No.: 16494-36-3
M. Wt: 224.06 g/mol
InChI Key: NAZNQEXKAPLVKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methylthiophene typically involves the iodination of 5-methylthiophene. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The reaction proceeds as follows: [ \text{C}_5\text{H}_6\text{S} + \text{I}_2 \rightarrow \text{C}_5\text{H}_5\text{IS} + \text{HI} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Bromo-5-methylthiophene
  • 2-Chloro-5-methylthiophene
  • 2-Fluoro-5-methylthiophene

Comparison: 2-Iodo-5-methylthiophene is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This results in different reactivity and electronic properties, making it particularly useful in specific synthetic and material applications .

Properties

IUPAC Name

2-iodo-5-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IS/c1-4-2-3-5(6)7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZNQEXKAPLVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167825
Record name 2-Iodo-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16494-36-3
Record name 2-Iodo-5-methylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016494363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iodo-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16494-36-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-iodo-5-methylthiophene participate in lithium-halogen exchange reactions, and what intermediates are involved?

A1: this compound serves as a key reagent in lithium-iodine exchange reactions, leading to the formation of organolithium species. Research using ¹³C and ⁷Li Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures (-130°C) has identified a hypervalent iodine ate complex, Ar₂I⁻Li⁺, as a likely intermediate in this exchange process []. This complex, formed between this compound and an organolithium reagent, undergoes further transformation at higher temperatures, ultimately generating the corresponding thienyllithium compound (2-lithio-5-methylthiophene). Interestingly, 2-lithio-5-methylthiophene exists in equilibrium between its monomeric and dimeric forms in solution []. Kinetic studies have revealed that the monomeric form exhibits significantly higher reactivity towards iodine in the lithium-iodine exchange compared to the dimeric form [].

Q2: Can this compound be used to synthesize organocalcium compounds, and how do these compounds differ from their organolithium counterparts?

A2: While direct reactions with calcium powder can lead to unwanted side reactions, this compound can be successfully employed to synthesize a specific thienylcalcium compound []. This synthesis involves a calcium-iodine exchange reaction using trimethylsilylmethylcalcium halide in the presence of chlorotrimethylsilane at -78 °C []. This method enables the formation and isolation of 5-methyl-2-thienylcalcium iodide, a "heavy Grignard reagent", without significant side product formation. A notable characteristic of this thienylcalcium complex, observed via NMR, is the low field shift of the carbon atom directly bound to the calcium center []. This distinct spectral feature helps differentiate thienylcalcium complexes from their thienyllithium counterparts. Further investigations into the reactivity and potential applications of these organocalcium species are ongoing.

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